![molecular formula C19H20N4 B5629671 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)
2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine
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Overview
Description
“2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine” is a chemical compound with a molecular formula of C19H20N4 . It is a type of pyrimidine, which is a class of organic compounds that are widely present in nature. Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .
Molecular Structure Analysis
The molecular structure of “2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a methylene bridge. The piperazine ring is further substituted with a naphthylmethyl group .Scientific Research Applications
Chemical Biology and Aptamers
- Aptamer Selection : Modified nucleic acids, including Naphthylmethylpiperazinylpyrimidine-containing aptamers, can be selected through SELEX (Systematic Evolution of Ligands by Exponential Enrichment). These aptamers serve as affinity ligands for various targets, including proteins, small molecules, or even whole cells .
Mechanism of Action
Target of Action
The primary target of 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine is the efflux pumps in bacteria such as Salmonella enterica and Acinetobacter baumannii . These efflux pumps play a crucial role in antibiotic resistance by expelling antibiotics out of the bacterial cells, thereby reducing their intracellular concentration .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI). It interacts with the efflux pumps and inhibits their function, leading to an increase in the intracellular concentration of antibiotics . This results in enhanced susceptibility of the bacteria to the antibiotics .
Biochemical Pathways
The compound affects the antibiotic efflux mechanism, a major pathway contributing to multidrug resistance in bacteria. By inhibiting the efflux pumps, it disrupts this pathway and its downstream effects, which include decreased intracellular concentration of antibiotics and consequent antibiotic resistance .
Result of Action
The inhibition of efflux pumps by 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine leads to increased retention of antibiotics within the bacterial cells. This enhances the effectiveness of the antibiotics, even in multidrug-resistant strains .
Action Environment
The action of 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine can be influenced by environmental factors such as the presence of heavy metals. For instance, in Salmonella enterica adapted to cadmium, the expression of efflux genes and their regulators was found to be upregulated even in the presence of efflux pump inhibitors . This suggests that environmental stressors can modulate the efficacy of the compound.
Future Directions
The future directions for “2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine” could involve further exploration of its potential as an efflux pump inhibitor . This could lead to the development of new therapeutic alternatives in combination with antibiotics for treating infections caused by multidrug-resistant bacteria.
properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-8-18-16(5-1)6-3-7-17(18)15-22-11-13-23(14-12-22)19-20-9-4-10-21-19/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESAOPZCXVXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine |
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